molecular formula C9H17N3 B12858735 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N,N-dimethylethanamine

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N,N-dimethylethanamine

Cat. No.: B12858735
M. Wt: 167.25 g/mol
InChI Key: DODZTAMGNBTTRI-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N,N-dimethylethanamine is an organic compound characterized by the presence of a pyrazole ring substituted with two methyl groups at positions 3 and 5, and an ethanamine chain with two N,N-dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N,N-dimethylethanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions. This results in the formation of 3,5-dimethyl-1H-pyrazole.

    Alkylation: The pyrazole ring is then alkylated using a suitable alkylating agent, such as 2-chloro-N,N-dimethylethanamine, in the presence of a base like potassium carbonate. This step introduces the ethanamine chain to the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, industrial methods may employ more efficient catalysts and solvents to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms of the pyrazole ring and the ethanamine chain. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially converting it to a pyrazoline derivative. Sodium borohydride is a typical reducing agent used in such reactions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atoms. Halogenated reagents, such as bromoethane, can be used for these reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents like bromoethane, chloroethane.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring and ethanamine chain.

    Reduction: Pyrazoline derivatives.

    Substitution: Substituted ethanamine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N,N-dimethylethanamine is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and materials science.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its ability to modulate biological pathways could lead to the development of new drugs for treating diseases.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and nanomaterials. Its unique chemical properties contribute to the development of materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N,N-dimethylethanamine involves its interaction with molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with target molecules, while the ethanamine chain can engage in electrostatic interactions. These interactions modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine: Similar structure but with a pyridine ring instead of an ethanamine chain.

    3,5-Dimethyl-1H-pyrazole: Lacks the ethanamine chain, simpler structure.

    2-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline: Contains an aniline group instead of an ethanamine chain.

Uniqueness

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N,N-dimethylethanamine is unique due to its combination of a pyrazole ring with an ethanamine chain. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, and industry.

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-8-7-9(2)12(10-8)6-5-11(3)4/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODZTAMGNBTTRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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